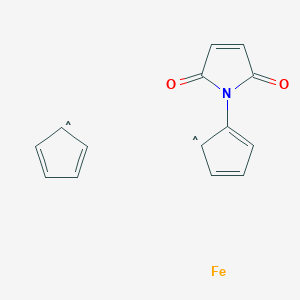

N-(Ferrocenyl)maleimide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(Ferrocenyl)maleimide is an organometallic compound that combines the unique properties of ferrocene and maleimide Ferrocene, discovered in 1951, consists of two cyclopentadienyl rings bound to a central iron atom Maleimide is known for its reactivity with thiols, making it useful in bioconjugation

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-(Ferrocenyl)maleimide can be synthesized through the reaction of ferrocene-functionalized carbaldehyde with N-substituted maleimide. This reaction typically involves the generation of azomethine ylides from α-amino acid ester and ferrocenecarboxaldehyde, followed by a 1,3-dipolar cycloaddition with N-substituted maleimide at 125°C in acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-(Ferrocenyl)maleimide undergoes various chemical reactions, including:

Oxidation: The ferrocene moiety can be oxidized to form the corresponding ferrocinium cation.

Reduction: The ferrocinium cation can be reduced back to ferrocene.

Substitution: The maleimide group can react with thiols through a thiol-Michael addition, forming thiosuccinimide products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.

Reduction: Reducing agents such as sodium borohydride can be used.

Major Products Formed

Oxidation: Ferrocinium cation.

Reduction: Ferrocene.

Substitution: Thiosuccinimide derivatives.

Applications De Recherche Scientifique

Biochemical Applications

1.1 Electroactive Labeling of Proteins

N-(2-ferrocene-ethyl)maleimide serves as an electroactive label for proteins containing thiol groups, such as cysteine. This labeling allows for the study of redox properties and interactions within biological systems. For instance, it has been used to label glutathione and cytochrome P450cam, facilitating the analysis of these proteins through electrochemical methods . The introduction of the ferrocene moiety enhances the electrochemical behavior of these proteins, making them suitable for various analytical techniques including liquid chromatography and mass spectrometry .

1.2 Drug Delivery Systems

The redox properties of ferrocenyl compounds make them promising candidates for drug delivery systems. Their ability to undergo reversible oxidation allows for controlled release mechanisms in therapeutic applications, particularly in cancer treatment . The incorporation of N-(ferrocenyl)maleimide into drug formulations can improve the pharmacokinetics and targeting of anticancer agents.

Materials Science Applications

2.1 Conductive Polymers

This compound derivatives are utilized in the synthesis of conductive polymers. The ferrocene unit imparts unique electronic properties that enhance the conductivity and stability of polymeric materials . These materials are explored for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells.

2.2 Nonlinear Optical Materials

Research indicates that ferrocenyl compounds exhibit nonlinear optical (NLO) properties, making them suitable for applications in photonic devices . The extended conjugation provided by the ferrocene structure contributes to their effectiveness in NLO applications, enhancing their potential use in advanced optical technologies.

Organic Synthesis Applications

3.1 Reaction with Thiols

The maleimide functionality allows this compound to participate in Michael addition reactions with thiols, leading to the formation of stable thioether bonds. This reaction is significant in the development of bioconjugates and polymeric materials that require precise functionalization .

3.2 Synthesis of Ferrocene-Conjugated Compounds

This compound can be used as a building block for synthesizing various ferrocene-conjugated compounds, which have been shown to exhibit enhanced biological activities and improved physicochemical properties compared to their non-ferrocene counterparts . This versatility makes it a valuable component in medicinal chemistry.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of N-(Ferrocenyl)maleimide involves its ability to undergo redox reactions and form stable conjugates with thiols. The ferrocene moiety can participate in electron transfer processes, while the maleimide group can form covalent bonds with thiol-containing molecules. This dual functionality allows it to act as a versatile reagent in various chemical and biological applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2-Ferrocenylethyl)maleimide: Similar structure but with an ethyl linker between ferrocene and maleimide.

Ferrocenylmethylmaleimide: Contains a methyl linker.

Ferrocenylbutylmaleimide: Contains a butyl linker.

Uniqueness

N-(Ferrocenyl)maleimide is unique due to its direct linkage between ferrocene and maleimide, which provides distinct electrochemical properties and reactivity. The absence of a linker group allows for more efficient electron transfer and conjugation reactions compared to its analogs .

Activité Biologique

N-(Ferrocenyl)maleimide is a unique organometallic compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including biochemistry, medicine, and materials science. This article provides an in-depth exploration of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a ferrocene moiety linked to a maleimide group, which provides it with distinct electrochemical properties and reactivity. The direct linkage allows for efficient electron transfer and conjugation reactions, making it suitable for various biochemical applications.

Target Interactions

This compound interacts with several biological targets, particularly enzymes and proteins. One notable interaction is with Camphor 5-monooxygenase in Pseudomonas putida, suggesting its role in microbial metabolism.

Mode of Action

The maleimide group is known to form covalent bonds with thiol groups through a thiol-Michael addition reaction. This reactivity can lead to significant alterations in cellular processes by modifying proteins involved in critical pathways.

Cellular Effects

Research indicates that this compound influences various cellular processes, including:

- Cell Signaling : It impacts signaling pathways that regulate cell growth and differentiation.

- Gene Expression : The compound can induce changes in gene expression patterns, potentially affecting cellular function.

- Metabolism : It alters metabolic pathways, which may lead to enhanced or inhibited cellular activities.

Dosage Effects

In animal models, the biological effects of this compound vary with dosage. Higher concentrations may lead to increased cell membrane permeability and potential cell death in fungi due to disrupted cell wall biosynthesis.

Research Applications

This compound has been employed in various scientific research applications:

- Bioconjugation : It is used to label proteins and other biomolecules for tracking and studying interactions within biological systems.

- Drug Delivery : The compound shows promise in drug delivery systems due to its ability to engage with thiol-containing biomolecules.

- Electrochemical Sensors : Its unique electrochemical properties make it suitable for developing sensors that detect specific biomolecules .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| N-(2-Ferrocenylethyl)maleimide | Ethyl linker between ferrocene and maleimide | Similar reactivity but different electronic properties |

| Ferrocenylmethylmaleimide | Methyl linker | Enhanced stability compared to this compound |

| Ferrocenylbutylmaleimide | Butyl linker | Greater steric hindrance affecting reactivity |

This compound stands out due to its direct linkage without additional spacer groups, allowing for more efficient interactions with biological targets.

Case Studies and Findings

- Electrochemical Studies : In studies using cyclic voltammetry, this compound has been shown to act as a redox-active label, facilitating the study of electron transfer processes in biological systems.

- Functionalization Techniques : Recent research has demonstrated its utility in surface functionalization for biosensing applications, where the maleimide group effectively binds to thiol-modified surfaces .

- Anticancer Research : Investigations into its potential as an anticancer agent are ongoing, focusing on its ability to disrupt cellular processes in cancer cells through targeted interactions .

Propriétés

InChI |

InChI=1S/C9H6NO2.C5H5.Fe/c11-8-5-6-9(12)10(8)7-3-1-2-4-7;1-2-4-5-3-1;/h1-6H;1-5H; |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRQOGNZONJGOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[CH]C=C1.C1=C[CH]C(=C1)N2C(=O)C=CC2=O.[Fe] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FeNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96483-68-0 |

Source

|

| Record name | N-Ferrocenyl-maleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.